molecular formula C18H15N3O3S B2542531 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(quinazolin-4-ylthio)acetamide CAS No. 721901-68-4

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(quinazolin-4-ylthio)acetamide

Cat. No.: B2542531
CAS No.: 721901-68-4
M. Wt: 353.4
InChI Key: YKODNCKXDVHLNF-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(quinazolin-4-ylthio)acetamide is a useful research compound. Its molecular formula is C18H15N3O3S and its molecular weight is 353.4. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research has demonstrated the antitumor efficacy of novel quinazolinone analogs, showing broad-spectrum antitumor activity. These compounds have been found to be potent against CNS, renal, breast cancer cell lines, and leukemia cell lines through various mechanisms, including inhibition of B-RAF kinase and EGFR-TK (Ibrahim A. Al-Suwaidan et al., 2016). Additionally, certain derivatives have displayed selective activities towards specific cancer types, underscoring their potential as targeted cancer therapies.

Antimicrobial Properties

N-substituted sulfonamides bearing the benzodioxane moiety have shown potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This highlights the chemical's role in addressing bacterial infections and its potential in developing new antibacterial agents (M. Abbasi et al., 2016).

Anticancer and Antimicrobial Agents

Further studies on N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides have revealed their significant anticancer and antimicrobial potential. These compounds have shown activity against various cancer cell lines and microbial strains, indicating their versatility as biologically active molecules (O. Antypenko et al., 2016).

Anti-HIV Evaluations

The synthesis and evaluation of dihydrobenzo[h]quinazoline derivatives for their anticancer and antiviral activities have also been reported. Many of these compounds exhibit good anticancer and antiviral activities, providing a basis for further exploration in the treatment of HIV and related conditions (Y. A. Mohamed et al., 2012).

Anticonvulsant Activity

Research into derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide has led to the identification of compounds with potential anticonvulsant activity. These studies aim to expand the arsenal of biologically active substances for the treatment of convulsive disorders, showcasing the chemical's potential in neurological applications (Wassim El Kayal et al., 2019).

Mechanism of Action

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-17(21-12-5-6-15-16(9-12)24-8-7-23-15)10-25-18-13-3-1-2-4-14(13)19-11-20-18/h1-6,9,11H,7-8,10H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKODNCKXDVHLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329168
Record name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-quinazolin-4-ylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834040
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

721901-68-4
Record name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-quinazolin-4-ylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.